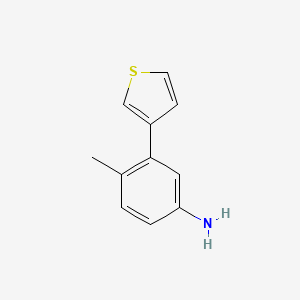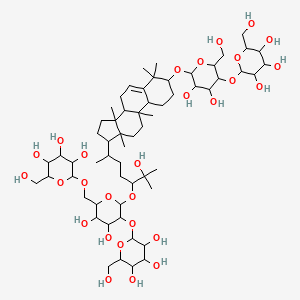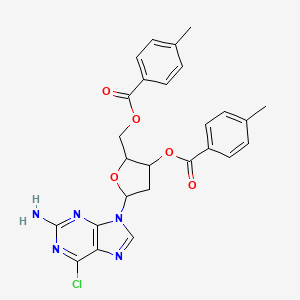
4,5-dichloro-2-(trifluoromethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-2-(trifluoromethyl)benzoic acid typically involves the chlorination of 2-(trifluoromethyl)benzoic acid. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Quinones or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electronegative groups (chlorine and trifluoromethyl) can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)benzoic acid: Lacks the chlorine substituents, leading to different reactivity and applications.
4-Chloro-2-(trifluoromethyl)benzoic acid:
5-Chloro-2-(trifluoromethyl)benzoic acid: Another positional isomer with distinct reactivity.
Uniqueness: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid is unique due to the combined presence of two chlorine atoms and a trifluoromethyl group, which imparts specific electronic and steric effects. These features can enhance its reactivity and make it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
25922-44-5 |
|---|---|
Molekularformel |
C8H3Cl2F3O2 |
Molekulargewicht |
259.01 g/mol |
IUPAC-Name |
4,5-dichloro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
AOTZPPUVMJQEJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)





![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)
